molecular formula C20H19N3O3 B6765393 N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide

N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide

Cat. No.: B6765393
M. Wt: 349.4 g/mol
InChI Key: DLSHLAIQKUNXIC-UHFFFAOYSA-N
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Description

N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of benzimidazole and chromene moieties in its structure suggests potential biological and pharmacological activities.

Properties

IUPAC Name

N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(21-11-12-5-6-15-16(9-12)23-19(25)22-15)14-10-20(14)7-8-26-17-4-2-1-3-13(17)20/h1-6,9,14H,7-8,10-11H2,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSHLAIQKUNXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C13CC3C(=O)NCC4=CC5=C(C=C4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the chromene ring. The final step involves the spirocyclization to form the spiro compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in areas like cancer or infectious diseases.

    Industry: Its properties might be useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide include other spiro compounds and those containing benzimidazole or chromene moieties. These compounds might share some biological activities but differ in their specific interactions and effects. Examples of similar compounds include:

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